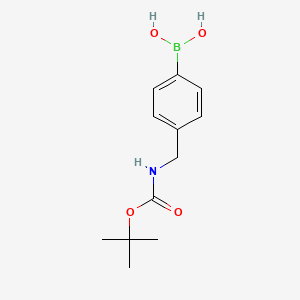

4-(N-Boc-aminomethyl)phenylboronic acid

概要

説明

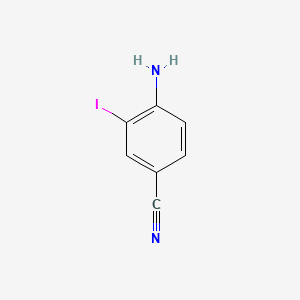

4-(N-Boc-aminomethyl)phenylboronic acid is a useful research compound. Its molecular formula is C12H18BNO4 and its molecular weight is 251.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Carbohydrate Sensing and Binding Enhancement

4-(N-Boc-aminomethyl)phenylboronic acid is related to ortho-aminomethylphenylboronic acids, which are widely used in sensors for carbohydrates. The presence of the ortho-aminomethyl group enhances the affinity towards diols at neutral pH, which is crucial for carbohydrate sensing. This enhancement is primarily due to the group acting as an electron-withdrawing entity, facilitating diol binding (Sun et al., 2019).

Catalysis in Chemical Reactions

Boronic acids, including derivatives like this compound, play a key role in catalysis. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has been found effective in catalyzing dehydrative amidation between carboxylic acids and amines. The ortho-substituent of boronic acid is significant in preventing the coordination of amines to the boron atom of the active species, thus accelerating amidation (Wang et al., 2018).

Antiviral Therapeutics

Phenylboronic-acid-modified nanoparticles, closely related to this compound, show promise as antiviral therapeutics. These nanoparticles can inhibit viral entry, as demonstrated in studies against the Hepatitis C virus. This suggests a potential therapeutic strategy for blocking viral entry of various viruses (Khanal et al., 2013).

Enhanced Gene Transfection

Phenylboronic acid-modified PEI, which is conceptually similar to this compound, has been shown to significantly enhance gene delivery efficiency. This enhancement is partially due to improved condensation ability to DNA and facilitated cell uptake (Peng et al., 2010).

Optical Modulation in Nanotechnology

Phenyl boronic acids, including derivatives similar to this compound, are used in single-walled carbon nanotubes for saccharide recognition. The ability to modulate the near-infrared fluorescence of these nanotubes in response to saccharide binding opens up possibilities in sensing technologies (Mu et al., 2012).

Sugar-Binding Boronic Acids for Glycoconjugate Recognition

Ortho-hydroxymethyl phenylboronic acids, related to this compound, demonstrate an ability to complex hexopyranosides using their 4,6-diol. This behavior is significant for the selective recognition of cell-surface glycoconjugates, which could be used in the design of oligomeric receptors and sensors (Dowlut & Hall, 2006).

Safety and Hazards

将来の方向性

The future directions of 4-(N-Boc-aminomethyl)phenylboronic acid are likely to be influenced by the ongoing research in the field of boronic acid chemistry. Given its utility in proteomics research and the preparation of lipid pore-filled silica thin-film membranes , it may find additional applications in these and related areas.

生化学分析

Biochemical Properties

4-(N-Boc-aminomethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction forms carbon-carbon bonds between the aromatic carbon on the phenyl ring and another aryl or vinyl halide using a palladium catalyst. The compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the study of carbohydrate recognition and enzyme inhibition .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form covalent bonds with diols allows it to interact with cell surface receptors and intracellular proteins, potentially modulating signaling pathways . Additionally, the compound’s impact on gene expression and cellular metabolism can be attributed to its interactions with enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols, which are present in many biomolecules, including carbohydrates and nucleotides . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound’s Boc-protected amine group can undergo deprotection under certain conditions, further influencing its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over extended periods.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and effectively modulate biochemical pathways. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s boronic acid group can participate in reactions with diols, influencing metabolic flux and metabolite levels . Additionally, its interactions with enzymes involved in carbohydrate metabolism highlight its potential role in modulating metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall biochemical activity. The compound’s ability to form reversible covalent bonds with diols also plays a role in its transport and distribution.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its activity and function can vary depending on its localization within the cell, highlighting the importance of understanding its subcellular distribution.

特性

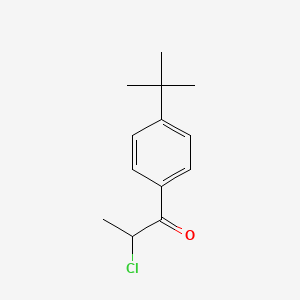

IUPAC Name |

[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-4-6-10(7-5-9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBGEKQUCSEECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397536 | |

| Record name | 4-(N-Boc-aminomethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489446-42-6 | |

| Record name | 4-(N-Boc-aminomethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BAMP-BA facilitate glucose transport across the lipid pore-filled silica thin-film membrane?

A1: BAMP-BA acts as a carrier molecule for glucose due to its boronic acid moiety. The boronic acid group can reversibly bind to glucose in an aqueous environment. [] This binding interaction allows BAMP-BA to capture glucose on one side of the membrane, diffuse through the lipid-filled pores, and release glucose on the other side. This facilitated transport mechanism significantly enhances glucose flux compared to membranes without BAMP-BA. []

Q2: How does the incorporation of BAMP-BA into the lipid bilayer affect its permeability to glucose?

A2: The lipid bilayer itself poses a significant barrier to glucose diffusion. [] Incorporating BAMP-BA into the lipid bilayer increases glucose permeability by providing a facilitated transport pathway. The boronic acid group of BAMP-BA reversibly binds to glucose, effectively "carrying" it across the hydrophobic lipid bilayer. This interaction is influenced by factors like pH and temperature, which can be adjusted to optimize glucose transport. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

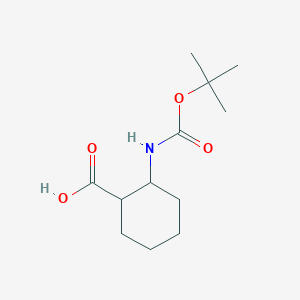

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)

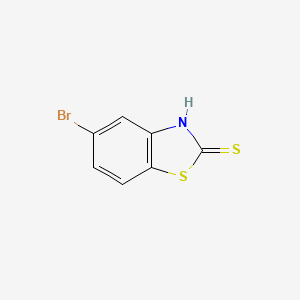

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)